molecular formula C22H24N4O4 B11183970 N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N'-(2-ethylbutanoyl)pyridine-4-carbohydrazide

N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N'-(2-ethylbutanoyl)pyridine-4-carbohydrazide

Cat. No.: B11183970
M. Wt: 408.4 g/mol
InChI Key: WFJVHWRSCBBMJK-UHFFFAOYSA-N
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Description

The compound N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N'-(2-ethylbutanoyl)pyridine-4-carbohydrazide is a pyridine-4-carbohydrazide derivative featuring dual substitutions: a 2,5-dioxo-1-phenylpyrrolidin-3-yl group and a 2-ethylbutanoyl moiety. Key properties of the analogous compound include a molecular weight of 338.36 g/mol, logP of 0.0625, and polar surface area of 77.71 Ų, suggesting moderate hydrophilicity .

Properties

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N'-(2-ethylbutanoyl)pyridine-4-carbohydrazide

InChI

InChI=1S/C22H24N4O4/c1-3-15(4-2)21(29)26(24-20(28)16-10-12-23-13-11-16)18-14-19(27)25(22(18)30)17-8-6-5-7-9-17/h5-13,15,18H,3-4,14H2,1-2H3,(H,24,28)

InChI Key

WFJVHWRSCBBMJK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N(C1CC(=O)N(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-(2-ethylbutanoyl)pyridine-4-carbohydrazide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyrrolidine Ring: Starting with a phenyl-substituted precursor, the pyrrolidine ring can be formed through a cyclization reaction.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction with a suitable pyridine derivative.

    Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced through a reaction with hydrazine or a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-(2-ethylbutanoyl)pyridine-4-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

Mechanism of Action

The mechanism of action of N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-(2-ethylbutanoyl)pyridine-4-carbohydrazide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyridine-4-carbohydrazide derivatives are structurally diverse, with substitutions at the hydrazide nitrogen significantly altering biological activity and physicochemical properties:

Compound Name Substituents Key Features Biological Activity Reference
N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N'-(2-ethylbutanoyl)pyridine-4-carbohydrazide 2,5-Dioxo-pyrrolidinyl, 2-ethylbutanoyl Dual hydrophobic groups; enhanced lipophilicity (predicted) Not explicitly reported; likely antimicrobial/antitubercular
N'-[(3-nitrophenyl)methylidene]pyridine-4-carbohydrazide (5b) 3-Nitrobenzylidene Electron-withdrawing nitro group No inhibition of Mycobacterium tuberculosis H37Rv
N'-[(4-chlorophenyl)methylidene]pyridine-4-carbohydrazide (5e) 4-Chlorobenzylidene Halogen substitution No antitubercular activity
N'-[(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide (2b) Fluoroquinoline Fluorine and hydroxyl groups Antimicrobial activity (implied by synthesis)
N'-[2-(substituted sulfanyl)quinazolin-4-yl]pyridine-4-carbohydrazide (5D1-5D4) Quinazoline-thioether Heterocyclic thioether substituents Antibacterial/antifungal activity (phase-transfer catalysis synthesis)
N'-[(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide (5g) 2-Hydroxybenzylidene Hydroxyl group Inactive against M. tuberculosis
N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide 2-Phenylethyl-pyrrolidin-dione Single hydrophobic substitution Physicochemical logP = 0.0625, PSA = 77.71 Ų

Physicochemical and Stability Profiles

  • Stability : Hydrophobic substitutions (e.g., 5k, 5l) improve stability without compromising therapeutic efficacy , a trait likely shared by the target compound due to its bulky substituents.

Biological Activity

N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N'-(2-ethylbutanoyl)pyridine-4-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer and antimicrobial properties, supported by data tables and relevant case studies.

The molecular formula of the compound is C18H23N3O4C_{18}H_{23}N_3O_4 with a molecular weight of approximately 339.39 g/mol. The structure features a pyrrolidinone ring, which is significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidinone compounds exhibit notable anticancer properties. In particular, compounds similar to this compound have shown effectiveness against various cancer cell lines.

Case Study: A549 Lung Adenocarcinoma Model

In a study focusing on anticancer activity, the compound was tested against A549 human lung adenocarcinoma cells. The results indicated that:

  • Cytotoxicity : The compound exhibited cytotoxic effects with a reduction in cell viability observed at concentrations above 100 µM.
  • Comparison with Cisplatin : When compared to cisplatin, a standard chemotherapeutic agent, the compound demonstrated comparable efficacy in reducing A549 cell viability.
CompoundConcentration (µM)Viability (%)
Test Compound10062
Cisplatin10058

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed against multidrug-resistant pathogens.

Case Study: Multidrug-resistant Staphylococcus aureus

In vitro tests were conducted against various strains of Staphylococcus aureus, including methicillin-resistant strains. The findings were as follows:

  • Minimum Inhibitory Concentration (MIC) : The MIC for the compound was found to be significantly lower than that of traditional antibiotics.
PathogenMIC (µg/mL)Control (Vancomycin)
MRSA816
MSSA48

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in cancer cells.
  • Disruption of bacterial cell wall synthesis : The compound may inhibit key enzymes involved in bacterial cell wall formation.

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